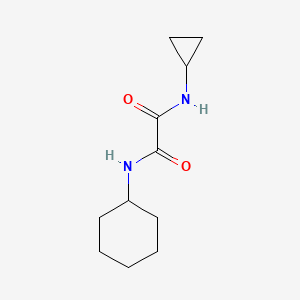![molecular formula C24H17NO3 B2595736 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one CAS No. 1024081-73-9](/img/structure/B2595736.png)
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one: is a complex organic compound that belongs to the class of indenoquinolinones These compounds are known for their unique structural features and potential biological activities The compound’s structure includes a quinoline moiety fused with an indene ring system, which is further substituted with methoxy groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde. This reaction utilizes a palladium catalyst to facilitate the simultaneous activation of C–H (aldehyde) and C–X bonds, leading to the formation of the indenoquinolinone core .
Another approach involves the use of aryne-mediated transformations. Arynes, which are highly reactive intermediates, can be generated in situ and react with various substrates to form the desired indenoquinolinone structure. This method often employs palladium or copper catalysts to enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized indenoquinolinone derivatives.
Scientific Research Applications
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful building block for designing new materials and catalysts.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug development. Researchers are exploring its efficacy and safety as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial properties.
Comparison with Similar Compounds
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be compared with other indenoquinolinone derivatives, such as:
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-9-one
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-8-one
These compounds share a similar core structure but differ in the position of the methoxy and phenyl groups. The unique substitution pattern of this compound contributes to its distinct chemical properties and potential applications. Its specific arrangement of functional groups may enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
7,8-dimethoxy-10-phenylindeno[1,2-b]quinolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-27-19-12-17-18(13-20(19)28-2)25-23-15-10-6-7-11-16(15)24(26)22(23)21(17)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKWZDRXAEOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)
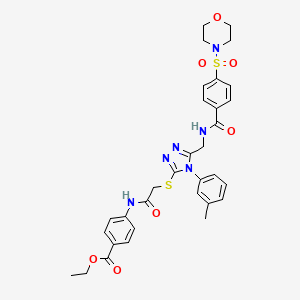
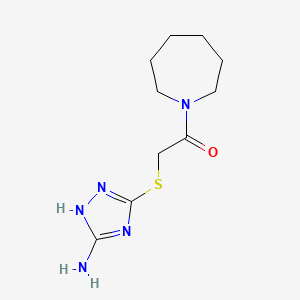
![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2595657.png)
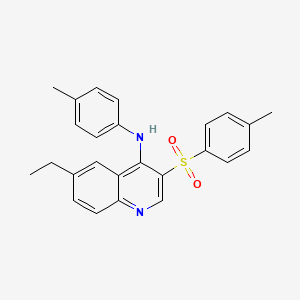
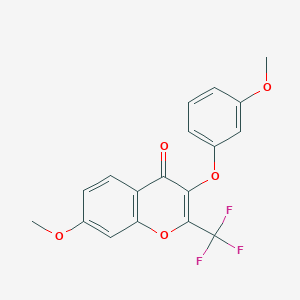
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
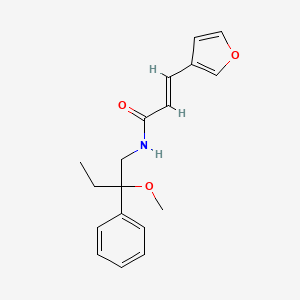
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
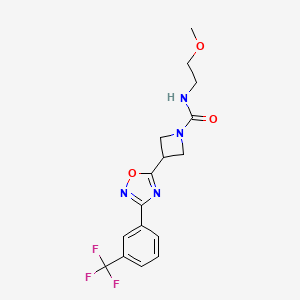

![2-[2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595674.png)
